[(2-Bromo-6-chlorophenyl)methyl](butyl)amine
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Overview
Description
(2-Bromo-6-chlorophenyl)methylamine is an organic compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, which is further substituted with a butylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-bromo-6-chlorobenzyl chloride and butylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) to facilitate the nucleophilic substitution reaction.
Catalysts and Reagents: A base such as triethylamine or sodium hydroxide is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: The primary reaction for the synthesis of (2-Bromo-6-chlorophenyl)methylamine is a nucleophilic substitution where butylamine displaces the chloride ion.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines with different oxidation states.
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation Products: N-oxides or nitroso derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry
Organic Synthesis: (2-Bromo-6-chlorophenyl)methylamine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine
Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of drugs, particularly those targeting neurological disorders.
Biological Studies: It is used in studies to understand the interaction of halogenated amines with biological systems.
Industry
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2-Bromo-6-chlorophenyl)methylamine exerts its effects involves its interaction with various molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The butylamine group can interact with biological membranes, influencing cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-fluorophenyl)methylamine
- (2-Chloro-6-bromophenyl)methylamine
- (2-Iodo-6-chlorophenyl)methylamine
Uniqueness
(2-Bromo-6-chlorophenyl)methylamine is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets differently compared to other halogenated analogs. This unique substitution pattern can lead to distinct physical, chemical, and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-bromo-6-chlorophenyl)methyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHRWJALACPUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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